Methyl 5-methyl-2-(2-methylbutylamino)benzoate
Description
Methyl 5-methyl-2-(2-methylbutylamino)benzoate is a benzoate ester derivative featuring a methyl group at the 5-position of the aromatic ring and a 2-methylbutylamino substituent at the 2-position. The methyl ester group at the carboxyl position enhances its lipophilicity, making it relevant for applications in pharmaceuticals, agrochemicals, or fragrance chemistry .
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
methyl 5-methyl-2-(2-methylbutylamino)benzoate |
InChI |
InChI=1S/C14H21NO2/c1-5-10(2)9-15-13-7-6-11(3)8-12(13)14(16)17-4/h6-8,10,15H,5,9H2,1-4H3 |
InChI Key |
BNZOYTIUFUWQAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC1=C(C=C(C=C1)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-2-(2-methylbutylamino)benzoate typically involves the esterification of 5-methyl-2-(2-methylbutylamino)benzoic acid with methanol. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-(2-methylbutylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .
Scientific Research Applications
Methyl 5-methyl-2-(2-methylbutylamino)benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-2-(2-methylbutylamino)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The amino group may also play a role in binding to specific proteins or nucleic acids, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s distinct 2-methylbutylamino group differentiates it from other benzoate derivatives. Key analogs include:
Key Observations :
- Solubility: Morpholino and hydroxy groups (as in analogs ) improve aqueous solubility, whereas the target compound’s branched alkyl chain may favor organic solvents.
Physical Properties
- Melting Points: Analogs with rigid substituents (e.g., p-tolylamino) exhibit higher melting points (309–311°C) due to crystallinity , whereas the target compound’s flexible alkyl chain may lower its melting point.
- Lipophilicity: The 2-methylbutylamino group increases logP compared to morpholino or hydroxy-substituted analogs, suggesting better membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
